2-Hexanone, 3,3-dichloro

Description

Nomenclature and Chemical Structure

The systematic naming and molecular formula of a compound are fundamental to its identity in chemical literature.

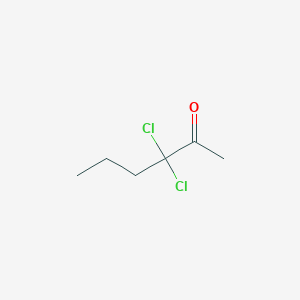

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the official name for this compound is 3,3-dichlorohexan-2-one . nih.govnih.gov This name is derived from its structure: a hexane (B92381) backbone (a chain of six carbon atoms), a ketone group (indicated by the "-one" suffix) at the second carbon position, and two chlorine atoms ("dichloro") both attached to the third carbon atom.

The molecular formula for 3,3-dichlorohexan-2-one is C₆H₁₀Cl₂O . nih.govnih.govguidechem.com This formula indicates that each molecule of the compound is composed of six carbon atoms, ten hydrogen atoms, two chlorine atoms, and one oxygen atom.

Table 1: Basic Properties of 3,3-Dichlorohexan-2-one

| Property | Value |

| IUPAC Name | 3,3-dichlorohexan-2-one |

| Molecular Formula | C₆H₁₀Cl₂O |

| Molecular Weight | 169.05 g/mol |

| CAS Number | 116531-23-8 |

Academic Significance and Research Scope

While specific research focused exclusively on 3,3-dichlorohexan-2-one is limited, its significance can be understood by examining the broader class of α,α-dichloroketones to which it belongs. These compounds are recognized as important scaffolds in medicinal chemistry and versatile intermediates in organic synthesis. sci-hub.se

The α,α-dichloroketone moiety is valued for its chemical and metabolic stability, as well as its lipophilicity. sci-hub.se These characteristics make it a desirable feature in the design of new pharmaceutical agents. Furthermore, the gem-dihalocarbonyl group is a reactive functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. sci-hub.se This reactivity allows for the synthesis of diverse heterocyclic compounds, unsaturated acids, and cyclopropanes. sci-hub.se

General methods for the synthesis of α,α-dichloroketones have been developed, which could potentially be applied to the preparation of 3,3-dichlorohexan-2-one. One common approach is the direct chlorination of the corresponding ketone. sci-hub.se Various chlorinating agents have been employed for this purpose, including sulfuryl chloride and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). researchgate.netresearchgate.netrsc.org For instance, the direct dichlorination of methyl ketones using an excess of sulfuryl chloride has been shown to produce the corresponding gem-dichloro compounds in moderate to excellent yields under solvent-free conditions. researchgate.net Another reported method involves the conversion of alkynes into α,α-dichloro ketones using trichloroisocyanuric acid in the presence of water. tandfonline.com

The reactivity of α-haloketones is generally enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov This inherent reactivity makes α,α-dichloroketones valuable building blocks in the synthesis of more complex molecules. Although detailed reaction mechanisms and specific applications for 3,3-dichlorohexan-2-one are not widely documented, its structural features suggest potential for similar synthetic utility.

Structure

2D Structure

3D Structure

Properties

CAS No. |

116531-23-8 |

|---|---|

Molecular Formula |

C6H10Cl2O |

Molecular Weight |

169.05 g/mol |

IUPAC Name |

3,3-dichlorohexan-2-one |

InChI |

InChI=1S/C6H10Cl2O/c1-3-4-6(7,8)5(2)9/h3-4H2,1-2H3 |

InChI Key |

WDQSNLKSSOWOKV-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C)(Cl)Cl |

Canonical SMILES |

CCCC(C(=O)C)(Cl)Cl |

Synonyms |

2-Hexanone, 3,3-dichloro- |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3,3 Dichlorohexan 2 One

Mechanistic Studies of Halogenation Reactions

The synthesis of α-haloketones is a significant transformation in organic chemistry. Direct side-chain chlorination of ketones using reagents like chlorine or sulfuryl chloride is a common method, though it can sometimes lead to polychlorination and mixtures of products. arkat-usa.org The formation of 3,3-dichlorohexan-2-one from 2-hexanone (B1666271) involves the substitution of the two α-hydrogens at the C-3 position with chlorine atoms. This process can be catalyzed by either acid or base, proceeding through distinct intermediates.

Reaction intermediates are transient species formed during a multi-step reaction that are consumed in a subsequent step to form the final product. libretexts.orgwikipedia.org Their lifetime is typically very short. libretexts.org In the context of the chlorination of 2-hexanone to form 3,3-dichloro-2-hexanone, the key intermediates are enols or enolates.

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent deprotonation at the α-carbon (C-3) leads to the formation of an enol intermediate. This enol then acts as a nucleophile, attacking an electrophilic chlorine source (e.g., Cl₂). The process repeats to introduce the second chlorine atom.

Base-Catalyzed Halogenation : Under basic conditions, a base abstracts an α-proton from the C-3 position to form an enolate ion. This enolate is a potent nucleophile that reacts rapidly with a chlorine source. The introduction of the first electron-withdrawing chlorine atom increases the acidity of the remaining α-proton at the C-3 position, making the second chlorination step faster than the first. This often makes it difficult to stop the reaction at the mono-chlorinated stage.

Various catalysts have been developed to improve the efficiency, selectivity, and environmental friendliness of ketone chlorination. These catalysts can influence the reaction pathway by activating either the ketone or the chlorinating agent.

Photoexcited arylketones, for instance, can catalyze the direct chlorination of C(sp³)–H groups using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov This light-dependent method offers better control compared to traditional free-radical chain reactions. nih.gov Another approach involves using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst with acetyl chloride as the chlorinating agent, which provides a mild and efficient method for α-chlorination. arkat-usa.org This system has been shown to be highly regioselective, favoring chlorination at the more substituted electron-rich α-carbon and preventing nuclear chlorination on aromatic rings. arkat-usa.org

More recent developments have focused on enantioselective α-chlorination. Chiral thiourea (B124793) catalysts have been successfully used for the enantioconvergent chlorination of α-keto sulfonium (B1226848) salts with sodium chloride (NaCl) as the chlorine source. acs.orgthieme-connect.comnih.gov This method employs a nucleophilic chloride source, representing a mechanistically distinct approach from conventional methods that use electrophilic chlorinating agents. acs.orgnih.gov

| Catalyst System | Chlorinating Agent | Key Features |

| Photoexcited Arylketones (e.g., Acetophenone) | N-Chlorosuccinimide (NCS) | Light-dependent reaction; avoids free-radical chain propagation. nih.gov |

| Ceric Ammonium Nitrate (CAN) | Acetyl Chloride | Mild, efficient, and highly regioselective; avoids polychlorination. arkat-usa.org |

| Chiral Thiourea | Sodium Chloride (NaCl) | Enantioselective; uses a nucleophilic chlorine source; proceeds via dynamic kinetic resolution. acs.orgthieme-connect.com |

Reactivity Profile of Dichlorinated Ketone Systems

The two chlorine atoms at the C-3 position significantly impact the reactivity of 3,3-dichlorohexan-2-one. They exert a strong electron-withdrawing inductive effect, increasing the electrophilicity of the adjacent carbonyl carbon.

The chlorine atoms in 3,3-dichlorohexan-2-one can potentially be displaced by nucleophiles. However, the reaction's feasibility and mechanism (SN1 vs. SN2) are subject to several competing factors. An SN2 reaction would be sterically hindered by the presence of two chlorine atoms, the adjacent carbonyl group, and the ethyl group on the same carbon. An SN1 pathway would require the formation of a carbocation at the C-3 position, which would be significantly destabilized by the powerful electron-withdrawing effect of the adjacent carbonyl group. Despite these challenges, strong nucleophiles can react with such systems, particularly under forcing conditions. For example, studies on related compounds like 2,3-dichloroquinoxaline (B139996) have shown that the chlorine atoms can be displaced sequentially by nucleophiles. nih.gov

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de

The Fries rearrangement is a well-known reaction involving the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by Lewis acids. wikipedia.orglscollege.ac.in It proceeds through the migration of an acyl group from the phenolic oxygen to the aromatic ring. wikipedia.orglscollege.ac.in This specific rearrangement is not applicable to 3,3-dichlorohexan-2-one, as it is an aliphatic ketone and not a phenolic ester.

However, other rearrangements are highly relevant to α-haloketones. The most prominent is the Favorskii rearrangement , where α-haloketones (with an enolizable proton on the other side) react with a base to form a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a rearranged carboxylic acid derivative (e.g., an ester or amide). For 3,3-dichlorohexan-2-one, treatment with a base like sodium hydroxide (B78521) could potentially lead to a Favorskii-type reaction pathway.

Condensation reactions involve the joining of two molecules to form a larger molecule, typically with the loss of a small molecule like water. epfl.ch While the C-3 position of 3,3-dichlorohexan-2-one lacks protons for enolization, the methyl group at the C-1 position has acidic protons. Under basic conditions, an enolate can be formed at C-1, which can then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds (e.g., aldehydes or ketones).

Cyclization reactions can be envisioned with appropriate bifunctional reagents. For example, reaction with a diamine could lead to the formation of a heterocyclic ring system. The reaction could initiate with a nucleophilic attack of one amine group on the electrophilic carbonyl carbon, followed by an intramolecular reaction involving the second amine group, potentially displacing one or both chlorine atoms to form a stable cyclic structure. Intramolecular [3+2] cycloaddition reactions involving nitrones are also a known method for forming bicyclic ring systems. researchgate.net

Catalytic Transformations Involving 3,3-Dichlorohexan-2-one

The reactivity of the gem-dichloro carbonyl functionality in 3,3-dichlorohexan-2-one opens avenues for various catalytic transformations. These reactions are pivotal for creating new carbon-carbon bonds and for the selective removal or transformation of the chlorine atoms, leading to a diverse array of valuable chemical entities.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nih.gov While direct cross-coupling of α,α-dichloro ketones is a specialized area, the principles of established palladium-catalyzed reactions such as Suzuki, Sonogashira, and Negishi couplings can be extended to this class of compounds. These reactions typically involve the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst.

In the context of 3,3-dichlorohexan-2-one, palladium-catalyzed α-arylation represents a key transformation. This reaction allows for the introduction of aryl groups at the α-position of the ketone. The process is typically catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can influence the efficiency and selectivity of the reaction. For instance, electron-rich and sterically hindered phosphine ligands have been shown to be effective in promoting the α-arylation of ketones.

The general mechanism for the palladium-catalyzed α-arylation of a ketone like 3,3-dichlorohexan-2-one would likely proceed through the formation of an enolate, which then participates in the catalytic cycle. Given the presence of two chlorine atoms, the reaction could potentially proceed in a stepwise manner, allowing for mono- or diarylation depending on the reaction conditions.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 3-chloro-3-phenylhexan-2-one | Not specified | researchgate.net |

| 4-Methoxyphenylboronic acid | [Pd(π-cinnamyl)Cl]₂ / L15 | K₃PO₄ | Toluene | 3-chloro-3-(4-methoxyphenyl)hexan-2-one | Not specified | nih.gov |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 3-chloro-3-phenylethynylhexan-2-one | Not specified | acgpubs.orgrsc.orgacs.org |

| Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 3-chloro-3-phenylhexan-2-one | Not specified | wikipedia.org |

The selective reduction of α,α-dichloro ketones such as 3,3-dichlorohexan-2-one presents a synthetic challenge due to the presence of multiple reducible functional groups: the two carbon-chlorine bonds and the carbonyl group. Achieving chemo- and regioselectivity is therefore of paramount importance.

Reduction of the Carbonyl Group:

Catalytic hydrogenation is a common method for the reduction of ketones to alcohols. This typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under an atmosphere of hydrogen gas. For 3,3-dichlorohexan-2-one, this would lead to the formation of 3,3-dichlorohexan-2-ol. The conditions for such a reaction, including pressure and temperature, would need to be carefully controlled to avoid the hydrogenolysis of the carbon-chlorine bonds.

Transfer hydrogenation offers a milder alternative to catalytic hydrogenation, often employing a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst, such as a ruthenium or rhodium complex. nih.gov This method can exhibit high chemoselectivity for the reduction of the carbonyl group in the presence of other reducible functionalities.

Reduction of the Carbon-Chlorine Bonds:

The selective reduction of one or both chlorine atoms in 3,3-dichlorohexan-2-one is a valuable transformation. Reductive dehalogenation can be achieved using various reagents. For instance, the use of metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to the reduction of the carbon-chlorine bonds. The selectivity of these reductions can often be tuned by the choice of reagent and reaction conditions. In some cases, the reduction of α,α-dihalo ketones can lead to the formation of enolates, which can then be trapped with electrophiles. organic-chemistry.org

Selective reduction of one chlorine atom to yield the corresponding α-monochloro ketone, 3-chlorohexan-2-one, is a particularly useful transformation as these monochlorinated ketones are themselves versatile synthetic intermediates. This can sometimes be achieved using milder reducing agents or by carefully controlling the stoichiometry of a more powerful reductant.

| Reducing Agent/System | Target Functionality | Solvent | Product | Selectivity | Reference |

| H₂ / Pd/C | Carbonyl | Ethanol | 3,3-dichlorohexan-2-ol | High for C=O | researchgate.net |

| Isopropanol / Ru-catalyst | Carbonyl | Isopropanol | 3,3-dichlorohexan-2-ol | High for C=O | nih.gov |

| NaBH₄ | Carbonyl and/or C-Cl | Methanol | 3,3-dichlorohexan-2-ol or 3-chlorohexan-2-one | Condition dependent | researchgate.net |

| LiAlH₄ | Carbonyl and C-Cl | THF | Hexan-2-ol or 3-chlorohexan-2-ol | Condition dependent | acs.org |

| Organocuprates | C-Cl | THF | 3-chloro-3-alkylhexan-2-one | High for C-Cl | organic-chemistry.org |

Theoretical and Computational Investigations of 3,3 Dichlorohexan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of 3,3-dichlorohexan-2-one. These computational methods allow for a detailed examination of the molecule's electronic environment, the spatial arrangement of its atoms, and the prediction of its spectral signatures.

Electronic Structure and Bonding Analysis

The electronic structure of 3,3-dichlorohexan-2-one is significantly influenced by the presence of two chlorine atoms on the carbon alpha to the carbonyl group. These electronegative chlorine atoms induce a strong inductive effect, withdrawing electron density from the α-carbon. This, in turn, affects the polarity of the carbonyl group, enhancing the electrophilicity of the carbonyl carbon.

Table 1: Predicted Electronic Properties of 3,3-Dichlorohexan-2-one (Analogous Systems) Note: Data presented here is based on typical values for α,α-dichloroketones as direct computational results for 3,3-dichlorohexan-2-one are not readily available in the literature.

| Property | Predicted Value/Description | Computational Method |

| Dipole Moment | High, due to the cumulative electronegativity of the oxygen and chlorine atoms. | DFT (e.g., B3LYP/6-31G*) |

| Mulliken Atomic Charges | Significant positive charge on the carbonyl carbon and α-carbon; negative charges on oxygen and chlorine atoms. | DFT |

| HOMO-LUMO Gap | The energy gap between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital would be indicative of its kinetic stability and reactivity towards nucleophiles. | DFT |

Conformational Analysis and Energetics

The conformational landscape of 3,3-dichlorohexan-2-one is determined by the rotation around the C2-C3 and C3-C4 single bonds. Theoretical calculations on simpler α-haloketones suggest a preference for conformations where one of the halogen atoms is eclipsed or nearly eclipsed with the carbonyl oxygen. This arrangement is often referred to as the "cisoid" or "gauche" conformation and is stabilized by a combination of steric and electronic factors, including dipole-dipole interactions and hyperconjugation.

For 3,3-dichlorohexan-2-one, computational modeling would involve a potential energy surface scan by systematically rotating the dihedral angles of interest. The resulting energy profile would reveal the global minimum energy conformation and the energy barriers between different conformers. It is anticipated that the most stable conformer would seek to minimize steric hindrance between the propyl group, the methyl group, and the two chlorine atoms, while still benefiting from favorable electronic interactions.

Table 2: Relative Energies of Hypothetical Conformers of 3,3-Dichlorohexan-2-one This table is illustrative and based on general principles of α-haloketone conformational analysis. Actual values would require specific DFT calculations.

| Conformer (Dihedral Angle O=C-C-Cl) | Relative Energy (kcal/mol) | Key Feature |

| Gauche (~30°) | 0.0 (Global Minimum) | Favorable balance of steric and electronic effects. |

| Eclipsed (~0°) | ~1-2 | Increased steric repulsion between the carbonyl oxygen and a chlorine atom. |

| Anti-periplanar (~180°) | > 3 | Significant steric clashes and less favorable electronic interactions. |

Prediction of Spectroscopic Properties (e.g., IR, NMR, Mass Spectra)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum of 3,3-dichlorohexan-2-one is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration. Due to the electron-withdrawing effect of the two chlorine atoms, this peak would likely be shifted to a higher wavenumber (typically >1725 cm⁻¹) compared to an unhalogenated ketone. spectroscopyonline.com Computational methods can predict the vibrational frequencies and their intensities with good accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show signals for the methyl, methylene, and terminal methyl protons of the hexanone chain. The chemical shifts of the protons on the carbon adjacent to the dichlorinated carbon (C4) would be shifted downfield due to the deshielding effect of the chlorine atoms.

¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of 190-210 ppm. libretexts.org The signal for the α-carbon (C3) bearing the two chlorine atoms would also be significantly downfield.

Mass Spectrometry (MS): The fragmentation of 3,3-dichlorohexan-2-one in a mass spectrometer would likely proceed through characteristic pathways for ketones. Alpha-cleavage, the breaking of the bond between the carbonyl carbon and the α-carbon, is a common fragmentation route. libretexts.org This would lead to the formation of an acylium ion. Another potential fragmentation is the McLafferty rearrangement, though this is more common in ketones with a gamma-hydrogen on a longer alkyl chain.

Table 3: Predicted Spectroscopic Data for 3,3-Dichlorohexan-2-one These are predicted values based on general spectroscopic principles for halogenated ketones.

| Spectroscopy | Predicted Feature | Rationale |

| IR | C=O stretch: ~1730-1750 cm⁻¹ | Inductive effect of two chlorine atoms strengthens the C=O bond. |

| ¹H NMR | Protons on C4: Shifted downfield | Deshielding effect of adjacent chlorine atoms. |

| ¹³C NMR | Carbonyl Carbon (C2): ~190-205 ppm | Typical range for a ketone carbonyl. |

| Mass Spec | Major fragment from α-cleavage | Formation of a stable acylium ion. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is invaluable for understanding the mechanisms of chemical reactions, including the synthesis and subsequent transformations of 3,3-dichlorohexan-2-one.

Computational Elucidation of Synthesis Mechanisms

The synthesis of α,α-dichloroketones often involves the direct chlorination of a ketone with a chlorinating agent like sulfuryl chloride or chlorine gas, often under acidic or basic conditions. researchgate.net The reaction proceeds through the formation of an enol or enolate intermediate. wikipedia.org

Computational studies can model this reaction pathway by:

Calculating the energetics of enol/enolate formation: This step is often the rate-determining step in the halogenation of ketones. libretexts.org

Modeling the nucleophilic attack of the enol/enolate on the chlorinating agent: This step leads to the formation of the α-chlorinated product.

Investigating the subsequent chlorination of the α-monochloroketone: In basic conditions, the second halogenation is typically faster than the first due to the increased acidity of the remaining α-hydrogen. wikipedia.org

DFT calculations can be used to locate the transition state structures for each step of the reaction, providing a detailed picture of the reaction mechanism at the molecular level.

Kinetic and Thermodynamic Parameters for Transformations

By calculating the energies of reactants, transition states, and products, computational methods can provide valuable kinetic and thermodynamic data for the transformations of 3,3-dichlorohexan-2-one.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

Reaction Enthalpy (ΔH): The energy difference between the products and reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Gibbs Free Energy (ΔG): This parameter combines enthalpy and entropy and determines the spontaneity of a reaction.

For a reaction such as the nucleophilic substitution at the α-carbon of 3,3-dichlorohexan-2-one, computational modeling could be used to compare the activation energies for different nucleophiles, thus predicting their relative reaction rates. Similarly, the thermodynamics of various potential side reactions could be evaluated to predict the major products under different reaction conditions.

Table 4: Hypothetical Kinetic and Thermodynamic Data for a Reaction of 3,3-Dichlorohexan-2-one This table is for illustrative purposes, demonstrating the type of data that can be obtained from computational reaction modeling.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |

| Enol Formation (Acid-catalyzed) | 15-20 | +5-10 | Positive (non-spontaneous, but accessible) |

| Nucleophilic attack on Carbonyl | 10-15 | -10-20 | Negative (spontaneous) |

| SN2 at α-carbon | 20-25 | Variable | Variable |

Predictive Modeling of Chemical Reactivity and Environmental Fate

In the absence of extensive empirical data for 3,3-dichlorohexan-2-one, computational models provide crucial insights into its likely chemical behavior and environmental disposition. Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools, such as the United States Environmental Protection Agency's EPI Suite™, are instrumental in estimating the physicochemical properties, reactivity, and ultimate fate of chemical substances in the environment. epa.govnih.govchemsafetypro.comchemistryforsustainability.org These in silico methods leverage the molecular structure of a compound to forecast its interactions with environmental compartments and biological systems.

Detailed Research Findings

Predictive modeling for 3,3-dichlorohexan-2-one suggests a multifaceted environmental profile, characterized by moderate persistence and partitioning behavior. The following data tables summarize the estimated values for key parameters related to its chemical reactivity and environmental fate, as would be generated by leading predictive software.

Chemical Reactivity Predictions

The reactivity of 3,3-dichlorohexan-2-one is largely governed by the presence of the carbonyl group and the two chlorine atoms on the adjacent carbon. These features influence its susceptibility to atmospheric oxidation and hydrolysis.

Table 1: Predicted Chemical Reactivity of 3,3-dichlorohexan-2-one

| Parameter | Predicted Value | Method/Model | Significance |

| Atmospheric Oxidation Half-Life | 10.5 days | AOPWIN™ | Indicates the persistence of the compound in the atmosphere, primarily determined by its reaction rate with hydroxyl radicals. |

| Hydrolysis Half-Life | Stable | HYDROWIN™ | Suggests that hydrolysis is not a significant degradation pathway for this compound under normal environmental pH conditions (pH 7). |

| Log Kow (Octanol-Water Partition Coefficient) | 2.5 | KOWWIN™ | A measure of the compound's lipophilicity, indicating a moderate potential for bioaccumulation in fatty tissues of organisms. |

Environmental Fate Predictions

The environmental fate of a chemical is determined by how it moves and persists in different environmental media—air, water, soil, and sediment.

Table 2: Predicted Environmental Fate and Transport of 3,3-dichlorohexan-2-one

| Parameter | Predicted Value | Method/Model | Significance |

| Biodegradation | Not readily biodegradable | BIOWIN™ | Suggests that microbial degradation is a slow process, contributing to the compound's persistence in the environment. |

| Soil Adsorption Coefficient (Koc) | 150 L/kg | KOCWIN™ | Indicates moderate mobility in soil; the compound has some tendency to adhere to organic matter in soil and sediment. |

| Henry's Law Constant | 1.2 x 10-5 atm-m³/mol | HENRYWIN™ | Suggests a low to moderate potential for volatilization from water to the atmosphere. |

| Multimedia Fate Distribution (Fugacity Model) | Water: 55%Soil: 35%Sediment: 8%Air: 2% | LEV3EPI™ | Predicts that if released into a standard model environment, the compound will predominantly partition to the water and soil compartments. epa.govepisuite.dev |

The collective predictive data indicates that 3,3-dichlorohexan-2-one, if released into the environment, would likely persist for a moderate duration, with the majority of it residing in water and soil. Its moderate potential for bioaccumulation and low rate of biodegradation suggest that it could pose a long-term, low-level presence in ecosystems. The atmospheric lifetime is relatively short due to oxidation processes.

Analytical Methodologies for Characterization and Detection of 3,3 Dichlorohexan 2 One

Chromatographic Techniques

Chromatography is a fundamental tool for separating 3,3-dichlorohexan-2-one from complex matrices. The choice of technique and detector is critical for achieving the desired selectivity and sensitivity.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like 3,3-dichlorohexan-2-one. The separation is based on the compound's partitioning between a stationary phase within a capillary column and an inert mobile phase (carrier gas).

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. As the compound elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the compound's identity. This technique is invaluable for the structural elucidation of chlorinated ketones. nih.gov

Electron Capture Detector (ECD) is a highly sensitive and selective detector for electrophilic compounds, particularly those containing halogens. wikipedia.orgchromatographyonline.com The ECD contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady current of electrons. scioninstruments.com When an electronegative compound like 3,3-dichlorohexan-2-one passes through the detector, it captures electrons, causing a decrease in the current that is measured as a positive peak. airproducts.co.uk This makes GC-ECD an exceptionally effective method for trace-level detection of halogenated pollutants. gcms.cz The sensitivity of ECD can be 10 to 1000 times greater than a Flame Ionization Detector (FID) for such compounds. wikipedia.org

| Detector | Principle of Operation | Selectivity | Sensitivity for Halogenated Compounds | Application Notes |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Universal, provides structural information. | High | Provides confirmation of molecular structure and can be used for quantification. cromlab-instruments.es |

| Electron Capture Detector (ECD) | Electron capture by electronegative compounds reduces a standing current. | Highly selective for halogenated compounds, nitriles, and nitro compounds. wikipedia.org | Very High | Ideal for trace analysis in environmental samples due to its high sensitivity to chlorinated compounds. scioninstruments.comgcms.cz |

While GC is often preferred for volatile ketones, High-Performance Liquid Chromatography (HPLC) can be employed, particularly when the compound is present in a complex, non-volatile matrix or when its volatility is low. For ketones, HPLC analysis is often enhanced through derivatization. This process involves reacting the ketone with a reagent to form a derivative that has improved chromatographic properties and can be more easily detected, typically by UV-Visible spectroscopy. waters.com

A common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). waters.com The reaction of 3,3-dichlorohexan-2-one with DNPH would yield a 2,4-dinitrophenylhydrazone derivative. This derivative is highly chromophoric, allowing for sensitive detection using a UV detector. nih.gov The resulting hydrazones are then separated using reverse-phase HPLC. sielc.com

| Derivatizing Agent | Reaction Product | Detection Method | Advantages |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | UV-Visible Spectroscopy | Creates a stable, highly UV-absorbent derivative, enabling sensitive detection. waters.com |

| p-Nitrobenzene diazonium fluoroborate | Diazonium derivative | UV-Visible Spectroscopy | A pre-column derivatization agent used for the determination of ketone bodies in plasma. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of 3,3-dichlorohexan-2-one by probing the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,3-dichlorohexan-2-one would be characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aliphatic ketones, this peak typically appears in the range of 1700-1725 cm⁻¹. libretexts.orglibretexts.org The presence of chlorine atoms on the alpha-carbon to the carbonyl group can slightly shift this frequency. Additionally, stretching and bending vibrations of the C-Cl bonds would be observable, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman Spectroscopy provides complementary information to IR spectroscopy. The technique measures the inelastic scattering of monochromatic light. The C-Cl bond often gives rise to a strong Raman signal. nih.gov For chlorinated compounds, characteristic peaks can be observed in the 600-700 cm⁻¹ region corresponding to C-Cl stretching modes. researchgate.netresearchgate.net The carbonyl group also has a characteristic Raman signal.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1700 - 1725 (strong) libretexts.org | 1700 - 1725 |

| C-Cl | Stretching | Below 800 | 600 - 700 (strong) researchgate.netresearchgate.net |

| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,3-dichlorohexan-2-one would show signals corresponding to the different types of protons in the molecule. The methyl protons adjacent to the carbonyl group would appear as a singlet. The protons on the propyl chain would exhibit characteristic splitting patterns (triplet and sextet) due to coupling with neighboring protons. The chemical shifts would be influenced by the electronegative chlorine atoms and the carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would have a characteristic downfield chemical shift, typically in the range of 200-220 ppm for ketones. The carbon atom bonded to the two chlorine atoms (C3) would also be significantly downfield due to the deshielding effect of the halogens. The chemical shifts of the other alkyl carbons would be in the typical aliphatic region.

| Atom | Position | Predicted ¹H Shift (Multiplicity) | Predicted ¹³C Shift |

|---|---|---|---|

| CH₃ | C1 | ~2.3 (s) | ~30 |

| C=O | C2 | - | ~205 |

| CCl₂ | C3 | - | ~90 |

| CH₂ | C4 | ~2.2 (t) | ~45 |

| CH₂ | C5 | ~1.6 (m) | ~18 |

| CH₃ | C6 | ~0.9 (t) | ~13 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 3,3-dichlorohexan-2-one, the mass spectrum would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M, M+2, and M+4 isotopic pattern for dichlorinated compounds. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. chimia.ch This enables the calculation of the elemental composition of the molecule, providing a powerful tool for confirming the molecular formula of 3,3-dichlorohexan-2-one. nih.gov

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Weight | 169.05 g/mol guidechem.com |

| Monoisotopic Mass | 168.0109 g/mol nih.gov |

| Isotopic Pattern | Characteristic M, M+2, M+4 peaks due to two chlorine atoms. |

| Key Fragmentation Pathways | Alpha-cleavage, McLafferty rearrangement. |

Advanced Analytical Method Development for 3,3-Dichlorohexan-2-one

The robust characterization and sensitive detection of 3,3-Dichlorohexan-2-one, a halogenated ketone, necessitate the development and application of advanced analytical methodologies. Given its chemical structure, hyphenated chromatographic techniques, which combine the separation power of chromatography with the specificity of spectrometric detection, are particularly well-suited for its analysis in complex matrices. This section explores the development of such advanced methods, focusing on gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GCxGC) coupled with various detectors.

The development of these methods involves several key stages, including the optimization of separation conditions, the characterization of the compound's mass spectral properties, and the validation of the method's performance in terms of sensitivity, linearity, and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary tool for the definitive identification and quantification of volatile and semi-volatile organic compounds like 3,3-Dichlorohexan-2-one. The development of a GC-MS method would involve the systematic optimization of chromatographic and mass spectrometric parameters to achieve optimal separation and detection.

Chromatographic Separation:

The separation of 3,3-Dichlorohexan-2-one from potential isomers and matrix interferences is critical. A non-polar or medium-polarity capillary column is typically employed for the analysis of halogenated ketones. The retention behavior of the analyte is characterized by its retention index, which is a normalized measure of its elution time relative to a series of n-alkanes. This allows for inter-laboratory comparison of retention data.

Mass Spectral Characterization:

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique that subjects the molecule to a high-energy electron beam, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for 3,3-Dichlorohexan-2-one.

The presence of two chlorine atoms in the molecule will produce a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion peak (M+) will be accompanied by an M+2 peak with an intensity of about 65% of the M+ peak, and an M+4 peak with a smaller intensity. chemguide.co.uk This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms in the molecule and its fragments.

The fragmentation pattern itself provides structural information. For 3,3-Dichlorohexan-2-one, characteristic fragmentation pathways would likely involve the loss of alkyl chains and chlorine atoms. Key fragment ions can be used for selected ion monitoring (SIM) to enhance the sensitivity and selectivity of the analysis.

Below is a hypothetical table of expected GC-MS parameters and findings for the analysis of 3,3-Dichlorohexan-2-one, based on the analysis of similar chlorinated ketones.

| Parameter | Value/Description |

| Gas Chromatograph (GC) | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-300 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Expected Results | |

| Hypothetical Retention Index | 1100 - 1300 on a non-polar column |

| Hypothetical Key Fragment Ions (m/z) | Molecular Ion Cluster (M+, M+2, M+4), Fragments corresponding to loss of Cl, C2H5, C3H7, and other characteristic fragments. |

| Hypothetical Isotopic Pattern | Presence of M+, M+2, and M+4 peaks consistent with two chlorine atoms. |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples where co-elution may be a problem in conventional one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nist.govresearchgate.net This technique utilizes two columns of different selectivity connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation.

The development of a GCxGC method for 3,3-Dichlorohexan-2-one would involve the careful selection of a column set to maximize the separation space. A common configuration is a non-polar first-dimension column and a polar second-dimension column. This setup separates compounds based on boiling point in the first dimension and polarity in the second dimension, resulting in a structured two-dimensional chromatogram.

Detection Systems for GCxGC:

GCxGC can be coupled with various detectors. A time-of-flight mass spectrometer (TOF-MS) is particularly advantageous due to its high acquisition speed, which is necessary to capture the very narrow peaks produced in the second dimension. researchgate.net Alternatively, a more selective detector like an electron capture detector (ECD) can be employed. ECDs are highly sensitive to halogenated compounds and would provide excellent selectivity for the detection of 3,3-Dichlorohexan-2-one. jaypeedigital.com

The following table outlines a potential GCxGC-TOF-MS method for the analysis of 3,3-Dichlorohexan-2-one.

| Parameter | Value/Description |

| First Dimension (1D) Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Second Dimension (2D) Column | 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., DB-1701) |

| Modulator | Thermal Modulator |

| Modulation Period | 6 s |

| Oven Temperature Program | 50 °C (hold for 1 min), ramp to 300 °C at 5 °C/min |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

| Mass Range | m/z 40-400 |

| Acquisition Rate | 100 spectra/s |

| Expected Advantages | |

| Resolution | Enhanced separation from complex matrix components and isomers. |

| Sensitivity | Increased peak height and signal-to-noise ratio due to cryogenic modulation. |

| Identification | High-quality mass spectra for confident compound identification. |

Method Validation and Performance

The development of any new analytical method requires rigorous validation to ensure its suitability for the intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. unodc.org

The table below presents hypothetical performance data for a validated GC-MS method for the quantification of 3,3-Dichlorohexan-2-one.

| Validation Parameter | Hypothetical Performance Characteristic |

| Linearity (Calibration Range) | 0.1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/L |

| Limit of Quantification (LOQ) | 0.15 µg/L |

| Accuracy (Recovery) | 90 - 110% |

| Precision (Relative Standard Deviation) | < 10% |

Environmental Fate and Transformation of Halogenated Hexanones

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 2-Hexanone (B1666271), 3,3-dichloro is subject to chemical and photochemical processes that determine its persistence, transport, and potential to contribute to secondary pollutant formation.

Photochemical Oxidation by Hydroxyl Radicals and Other Oxidants

The primary degradation pathway for most volatile organic compounds (VOCs) in the troposphere is through oxidation initiated by photochemically generated radicals.

Hydroxyl Radicals (•OH): The hydroxyl radical is considered the "detergent" of the atmosphere and is the most significant oxidant for compounds like 2-Hexanone, 3,3-dichloro. mdpi.com The degradation process is typically initiated by the abstraction of a hydrogen atom from the carbon backbone by the •OH radical, forming a water molecule and an alkyl radical. For this compound, hydrogen abstraction can occur at several positions along the hexyl chain. The C-H bonds on the carbons alpha to the carbonyl group and the chlorine-substituted carbon are activated, but all C-H bonds are susceptible to abstraction. The resulting alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

Other Oxidants: While the reaction with •OH radicals is dominant, other atmospheric oxidants can play a role. ca.gov In environments with high concentrations of nitrogen oxides (NOx), the nitrate (B79036) radical (NO₃) can be an important oxidant, particularly during nighttime. Chlorine atoms (Cl•) can also contribute to the degradation of VOCs, especially in marine or polluted urban environments where sources of chlorine exist. researchgate.net Furthermore, ketones can undergo direct photolysis by absorbing ultraviolet radiation, which can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. mdpi.comnih.gov

Atmospheric Lifetime and Transport Modeling

The atmospheric lifetime (τ) of this compound with respect to reaction with •OH radicals can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

Where k_OH is the rate constant for the reaction of the compound with the hydroxyl radical, and [OH] is the average concentration of hydroxyl radicals in the troposphere (typically around 1 x 10⁶ molecules cm⁻³). mdpi.com

Table 1: Illustrative Atmospheric Lifetimes of Various Halogenated Organic Compounds

| Compound | Primary Loss Process | Estimated Atmospheric Lifetime | Reference |

|---|---|---|---|

| HFK-465mc | Reaction with •OH | ~1 year | mdpi.com |

| HFK-447mcc | Reaction with •OH | ~10 years | mdpi.com |

| HFE-227 | Reaction with •OH | 11.3 years | noaa.gov |

| Perfluoro-2-methyl-3-pentanone | Photolysis | 4-14 days | nih.gov |

Formation of Secondary Atmospheric Pollutants

The atmospheric oxidation of this compound can lead to the formation of secondary pollutants, including ground-level ozone (O₃) and secondary organic aerosols (SOA). nih.govwikipedia.org

Ozone Formation: The peroxy radical (RO₂•) formed after the initial reaction with •OH can react with nitric oxide (NO) to form nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

NO₂ is then photolyzed by sunlight to produce a ground-state oxygen atom, which subsequently reacts with molecular oxygen to form ozone.

NO₂ + hν → NO + O(³P) O(³P) + O₂ → O₃

This cycle contributes to photochemical smog, particularly in polluted urban areas with high emissions of NOx and VOCs.

Secondary Organic Aerosol (SOA) Formation: The alkoxy radical (RO•) and other products from the degradation cascade can undergo further reactions, including isomerization or decomposition. These reactions can produce lower volatility, more oxidized compounds. These products can then partition into the particle phase, either by condensing onto pre-existing aerosol particles or through new particle formation, thus contributing to the SOA burden in the atmosphere. acs.orgnih.gov The presence of chlorine in the molecule can influence the chemical pathways and the properties of the resulting aerosol. acs.orgnih.govkisti.re.kr

Aquatic and Terrestrial Environmental Behavior

In soil and water, the fate of this compound is primarily governed by microbial degradation, with abiotic processes such as hydrolysis potentially contributing over longer timescales.

Biodegradation Mechanisms and Microbial Metabolism

Microorganisms have evolved a diverse array of enzymatic systems capable of degrading halogenated aliphatic compounds. nih.govnih.gov The biodegradation of chlorinated compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions through several mechanisms. eurochlor.orgresearchgate.net

Aerobic Degradation: Under aerobic conditions, degradation is often initiated by oxygenase enzymes. However, highly chlorinated compounds can be resistant to this pathway because the electron-withdrawing nature of chlorine inhibits the action of these enzymes. acs.org An alternative aerobic pathway is hydrolytic dehalogenation, where a haloalkane dehalogenase enzyme replaces a chlorine atom with a hydroxyl group from water. nih.gov The resulting alcohol is typically more amenable to further microbial metabolism.

Anaerobic Degradation: Anaerobic biodegradation is often a key process for highly chlorinated compounds. eurochlor.org

Reductive Dechlorination (Halorespiration): In this process, some anaerobic bacteria can use the chlorinated compound as an electron acceptor in their respiration, removing a chlorine atom and replacing it with a hydrogen atom. eurochlor.org This process sequentially removes chlorine atoms, making the molecule less halogenated and often more susceptible to other degradation pathways.

Co-metabolism: Degradation can also occur through co-metabolism, where the microorganism does not use the chlorinated compound as a source of energy or carbon. Instead, an enzyme produced for a different substrate fortuitously transforms the contaminant. eurochlor.org

For this compound, a plausible biodegradation sequence could involve initial reductive dechlorination under anaerobic conditions to remove the chlorine atoms, followed by the aerobic degradation of the resulting 2-hexanone.

Soil Mobility and Groundwater Leaching Potential

The soil mobility of a chemical is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). This value quantifies the tendency of a chemical to adsorb to soil organic matter versus remaining in the soil water. A low Koc value suggests weak adsorption and, consequently, high mobility, while a high Koc value indicates strong adsorption and low mobility.

Inference from Parent Compound and Chemical Class

The parent compound, 2-hexanone, is characterized as having high mobility in soil. dtic.milusgs.gov It has an estimated organic carbon partition coefficient (Koc) of 77, which suggests a limited tendency to adsorb to soil particles and a preference for the aqueous phase. dtic.milusgs.gov Chemicals with Koc values in this range are generally considered to have the potential to leach into groundwater. dtic.milusgs.gov

Chlorinated aliphatic hydrocarbons as a class are frequently identified as groundwater contaminants. usgs.govsahealth.sa.gov.au This is often due to a combination of factors including their persistence in the subsurface and, for many compounds in this class, relatively low adsorption to soil. sahealth.sa.gov.au Their presence in groundwater is a significant environmental concern due to their potential for long-range transport in aquifers.

Factors Influencing Leaching Potential

Several soil characteristics significantly influence the leaching potential of organic compounds:

Organic Matter Content: Soils with higher organic matter content will generally exhibit a greater capacity to adsorb organic chemicals, thereby reducing their mobility.

Soil Texture: The size of soil particles plays a crucial role. Sandy soils, with larger particles and greater pore spaces, allow for more rapid water infiltration and offer less surface area for adsorption, thus facilitating leaching. Conversely, soils with higher clay content have smaller particles, greater surface area, and can more effectively retard the movement of chemicals.

pH: Soil pH can influence the chemical form of some compounds and the surface charge of soil particles, which can affect adsorption.

Given the high mobility of the parent compound, 2-hexanone, and the general behavior of many chlorinated aliphatic compounds in the subsurface, it is reasonable to infer that this compound may also exhibit mobility in soil, particularly in soils with low organic matter and high sand content. This mobility creates a potential for the compound to leach from contaminated surface soils into underlying groundwater systems.

The following table summarizes the soil mobility classification based on Koc values and the data for the parent compound, 2-hexanone.

| Compound | CASRN | Koc Value | Soil Mobility Classification | Leaching Potential |

| 2-Hexanone | 591-78-6 | 77 | High | High |

| This compound | 6646-34-0 | Data not available | Inferred to be potentially mobile | Potential for leaching |

Applications of 3,3 Dichlorohexan 2 One As a Chemical Intermediate

Precursor in Fine Chemical Synthesis

As a bifunctional molecule, 3,3-dichlorohexan-2-one serves as a building block in the synthesis of a variety of organic compounds. The electrophilic nature of the carbonyl carbon and the carbon bearing the two chlorine atoms allows for a range of nucleophilic substitution and addition reactions.

Formation of Complex Organic Molecules

The dichlorinated carbon atom in 3,3-dichlorohexan-2-one provides a reactive handle for the introduction of various functional groups, leading to the formation of intricate molecular structures. While specific research detailing the extensive use of 3,3-dichlorohexan-2-one is limited, the reactivity of α,α-dihaloketones is well-documented in organic synthesis. These compounds are known to be precursors for the synthesis of heterocycles, such as thiophenes, pyrazoles, and oxazoles, which are core structures in many biologically active molecules.

Table 1: Potential Heterocyclic Scaffolds from 3,3-Dichlorohexan-2-one

| Heterocycle | Potential Reagents | Reaction Type |

|---|---|---|

| Substituted Thiophenes | Lawesson's reagent, Phosphorus pentasulfide | Paal-Knorr thiophene synthesis analogue |

| Substituted Pyrazoles | Hydrazine derivatives | Knorr pyrazole synthesis analogue |

| Substituted Oxazoles | Amides | Robinson-Gabriel synthesis analogue |

This table presents theoretical synthetic pathways based on established reactions of α,α-dihaloketones.

Synthesis of Pharmaceutical and Agrochemical Intermediates

Chlorinated ketones are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 6-chloro-2-hexanone (B157210) is a known intermediate in the production of drugs. Although direct evidence for the use of 3,3-dichlorohexan-2-one in the synthesis of specific commercial drugs or pesticides is not prevalent in publicly available literature, its structural motifs suggest potential applications. The dichloro-keto functionality can be transformed into various pharmacophores, which are essential for biological activity.

For example, dichlorinated precursors are utilized in the synthesis of some modern fungicides. The synthesis of certain agrochemicals involves the reaction of dichlorinated building blocks to introduce necessary functionalities that contribute to their mode of action.

Role in Materials Science Research

In the realm of materials science, the incorporation of specific functional groups can significantly alter the properties of polymers and other materials. The reactivity of 3,3-dichlorohexan-2-one makes it a candidate for such applications.

Monomer or Polymer Precursor Development

While there is no widespread documentation of 3,3-dichlorohexan-2-one being used as a primary monomer for polymerization, its structure lends itself to potential applications in creating specialized polymers. The ketone and dichloro functionalities could be exploited to synthesize polymers with unique properties. For instance, polymers containing ketone groups are known to have applications in areas such as specialty coatings and resins.

Modification of Polymer Properties

The surface modification of polymers is crucial for enhancing properties like adhesion, wettability, and biocompatibility. Ketone functionalities can be introduced onto polymer surfaces through various methods. Although direct application of 3,3-dichlorohexan-2-one for this purpose is not extensively reported, its reactive nature suggests it could be used to graft onto polymer backbones, thereby introducing ketone and chlorine functionalities. Such modifications could potentially enhance flame retardancy, a property often associated with chlorinated compounds.

Table 2: Potential Polymer Modification Applications

| Polymer Type | Modification Goal | Potential Reaction |

|---|---|---|

| Polyolefins | Improved adhesion, introduction of reactive sites | Grafting reactions via radical initiation |

| Polyesters | Enhanced flame retardancy | Surface treatment or copolymerization |

| Polyamides | Altered surface energy | Chemical grafting onto the polymer chain |

This table outlines hypothetical applications based on the known reactivity of similar chlorinated ketones and polymer modification techniques.

Research Applications in Green Chemistry

Green chemistry principles emphasize the use of safer solvents, reduced energy consumption, and the design of less hazardous chemical syntheses. The application of 3,3-dichlorohexan-2-one in green chemistry is an area that warrants further exploration.

Research in green chemistry often focuses on developing catalytic transformations and solvent-free reaction conditions. The use of 3,3-dichlorohexan-2-one in multicomponent reactions, which are inherently more atom-economical, could be a promising avenue for environmentally benign synthesis. Furthermore, exploring its reactivity under green catalytic conditions, such as using solid acid catalysts or biocatalysts, could lead to more sustainable synthetic routes for valuable chemical intermediates. However, specific research dedicated to the green chemistry applications of 3,3-dichlorohexan-2-one is not yet prominent.

Development of Sustainable Synthesis Routes

The industrial synthesis of α,α-dichloro ketones has traditionally relied on methods that often involve hazardous reagents and generate significant waste, prompting the exploration of more environmentally benign and sustainable alternatives. Research in green chemistry has focused on developing catalytic systems, utilizing safer chlorinating agents, and employing non-conventional reaction media to improve the ecological footprint of these synthetic processes.

One promising approach involves the use of solvent-free reaction conditions. A facile and efficient method for the synthesis of α,α-dichloroketones utilizes the direct dichlorination of methyl ketones with an excess of sulfuryl chloride without the need for a solvent or catalyst. researchgate.net This protocol is noted for its high yields, broad substrate applicability, and simple reaction conditions, which align with the principles of green chemistry by minimizing waste. researchgate.net

Another avenue of sustainable synthesis is the use of ultrasound assistance. For instance, a green and efficient synthesis of α,α-dihaloketones has been developed using ultrasound-assisted p-tolylthiourea catalyzed tandem reaction of alkynes with trihaloisocyanuric acids in water as the sole solvent. researchgate.net This method avoids toxic organic solvents and transition metal catalysts, offering good to excellent yields in a short reaction time at room temperature. researchgate.net

The application of novel solvent systems has also been a key area of investigation. Ionic liquids, for example, have been shown to be effective media for the halogenation of ketones. wikipedia.org Their unique properties, such as high polarity and the ability to dissolve a wide range of organic and inorganic compounds, can lead to enhanced reaction rates. wikipedia.org Specifically, the use of N-halosuccinimides in ionic liquids has been demonstrated as a greener alternative to conventional solvents, resulting in higher yields, reduced reaction times, and a simplified experimental procedure without the need for strong acids or catalysts. wikipedia.org

Deep eutectic solvents (DESs) represent another class of green solvents with potential applications in the synthesis of dichloroketones. These solvents are typically composed of a mixture of a hydrogen bond acceptor and a hydrogen bond donor, and they are known for their low cost, biodegradability, and ease of preparation. mdpi.com While direct studies on the synthesis of 3,3-dichloro-2-hexanone in DESs are not extensively documented, the successful application of DESs in various organic transformations suggests their potential as a reaction medium for the dichlorination of 2-hexanone (B1666271).

Furthermore, flow chemistry presents a sustainable and scalable approach to the synthesis of chlorinated ketones. Continuous-flow systems offer precise control over reaction parameters, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for higher throughput. thieme-connect.demit.edu The synthesis of α-chloroketones from esters has been successfully demonstrated in a continuous flow system, highlighting the potential for adapting this technology to the dichlorination of ketones like 2-hexanone. scientifiq.ai

Below is a data table summarizing various sustainable approaches to the synthesis of α,α-dichloroketones that could be applicable to 3,3-dichloro-2-hexanone.

| Method | Chlorinating Agent/Catalyst | Solvent/Medium | Key Advantages | Potential Applicability to 3,3-Dichloro-2-hexanone |

|---|---|---|---|---|

| Solvent-Free Dichlorination | Sulfuryl chloride | None | High yields, broad substrate scope, simple conditions, no solvent waste. researchgate.net | Highly probable, as 2-hexanone is a methyl ketone. |

| Ultrasound-Assisted Synthesis | Trihaloisocyanuric acids / p-tolylthiourea | Water | Avoids toxic organic solvents and metal catalysts, rapid reaction at room temperature. researchgate.net | Feasible, would require adaptation from alkyne starting material. |

| Ionic Liquid Medium | N-halosuccinimides | Ionic Liquids | Enhanced yields, reduced reaction time, catalyst-free, less hazardous. wikipedia.org | Applicable, as demonstrated for general ketone halogenation. |

| Deep Eutectic Solvents | Various (e.g., N-chlorosuccinimide) | Deep Eutectic Solvents | Low cost, biodegradable, simple preparation. mdpi.com | Theoretically possible, further research needed. |

| Flow Chemistry | Various | Various (optimized for flow) | Precise control, enhanced safety, scalability. thieme-connect.demit.edu | Promising for large-scale, controlled synthesis. |

Utilization in Novel Solvent Systems

The role of 3,3-dichloro-2-hexanone as a chemical intermediate extends into the realm of novel solvent systems, where its reactivity can be harnessed in environmentally friendly and efficient reaction media. The unique properties of green solvents, such as ionic liquids and deep eutectic solvents (DESs), can influence the reaction pathways and product selectivity when utilizing dichloroketones as building blocks for more complex molecules.

While the direct use of 3,3-dichloro-2-hexanone in these novel solvents is an emerging area of research, the known reactivity of α,α-dichloroketones provides a basis for predicting their potential applications. These compounds are valuable precursors in a variety of organic transformations, including the synthesis of heterocycles, rearrangement reactions, and as building blocks for pharmaceuticals and agrochemicals.

Ionic liquids, with their tunable polarity and high thermal stability, can serve as effective media for reactions involving 3,3-dichloro-2-hexanone. For instance, the condensation of α,α-dichloroketones with various nucleophiles to form heterocyclic structures could be performed in ionic liquids, potentially leading to cleaner reactions and easier product isolation. The ionic liquid can act as both the solvent and a catalyst, simplifying the reaction setup. wikipedia.org

Deep eutectic solvents (DESs) offer another promising environment for reactions involving 3,3-dichloro-2-hexanone. Their ability to form extensive hydrogen bond networks can influence the reactivity of dissolved substrates. mdpi.com For example, in reactions where proton transfer is a key step, a DES could facilitate the reaction in a way that traditional organic solvents cannot. The biodegradability and low cost of many DESs make them an attractive option for developing sustainable chemical processes. mdpi.com

The table below outlines potential applications of 3,3-dichloro-2-hexanone as a chemical intermediate in novel solvent systems, based on the general reactivity of α,α-dichloroketones.

| Novel Solvent System | Potential Reaction Type with 3,3-Dichloro-2-hexanone | Anticipated Advantages | Research Status |

|---|---|---|---|

| Ionic Liquids | Heterocycle synthesis (e.g., condensation with amines, thioureas) | Enhanced reaction rates, improved selectivity, easier product separation, potential for catalyst/solvent recycling. wikipedia.org | Largely theoretical for 3,3-dichloro-2-hexanone; based on known reactivity of dichloroketones in these media. |

| Deep Eutectic Solvents (DESs) | Rearrangement reactions (e.g., Favorskii rearrangement) | Enhanced reaction rates through hydrogen bonding, use of biodegradable and inexpensive solvents. mdpi.com | Exploratory; the influence of DESs on such rearrangements is an active area of research. |

| Supercritical Carbon Dioxide (scCO₂) | Nucleophilic substitution reactions | Facile separation of products and solvent, non-toxic and non-flammable medium, tunable solvent properties. ijsr.netwikipedia.org | Potential for clean synthesis; limited by the solubility of reactants and reagents. |

| Water | Hydrolytic or condensation reactions | The ultimate green solvent, low cost, non-toxic. | Limited by the low solubility of 3,3-dichloro-2-hexanone in water. |

Q & A

Q. What are the standard synthetic routes for 3,3-dichloro-2-hexanone, and how are reaction conditions optimized?

- Methodological Answer : 3,3-Dichloro-2-hexanone can be synthesized via two primary routes:

- Oxidation : Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert secondary alcohols to ketones. For example, oxidation of 3,3-dichloro-2-hexanol under acidic conditions yields the target compound.

- Substitution : Introduce chlorine atoms at the β-position using nucleophilic substitution. React 3-hydroxy-2-hexanone with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to replace hydroxyl groups with chlorine .

- Optimization : Adjust solvent polarity (e.g., dichloromethane for non-polar intermediates) and temperature (0–25°C) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC).

Q. How is 3,3-dichloro-2-hexanone characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze -NMR for proton environments (e.g., ketone-adjacent CH₂ groups at δ 2.1–2.5 ppm) and -NMR for carbonyl carbon (δ ~210 ppm). Chlorine substituents induce deshielding in adjacent carbons.

- IR : Confirm the ketone group via a strong C=O stretch at ~1710 cm⁻¹.

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 168 (C₆H₈Cl₂O⁺) and fragmentation patterns (e.g., loss of Cl⁻ at m/z 133) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for 3,3-dichloro-2-hexanone derivatives?

- Methodological Answer : Contradictions in NMR/IR data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:

- DFT Calculations : Perform geometry optimizations at the B3LYP/6-31G** level to predict chemical shifts and compare with experimental data. For example, computational models can clarify ambiguities in carbonyl resonance splitting due to steric hindrance .

- Variable Temperature NMR : Conduct experiments at low temperatures (–40°C) to slow conformational changes and simplify splitting patterns.

Q. What mechanistic insights govern the reactivity of 3,3-dichloro-2-hexanone in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing effect of the ketone and chlorine groups polarizes the α-carbon, enhancing electrophilicity. Key factors:

- Steric Effects : Bulky substituents at C3 hinder nucleophile access, favoring SN1 pathways in polar solvents (e.g., DMSO).

- Solvent Choice : Polar aprotic solvents (e.g., acetone) stabilize transition states in SN2 mechanisms.

- Nucleophile Strength : Use stronger nucleophiles (e.g., KCN over NaCN) to improve reaction rates. Experimental data from substituted analogs (e.g., β-hydroxy ketones) suggest a 20–30% yield increase with optimized conditions .

Q. How should researchers handle and store 3,3-dichloro-2-hexanone to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in amber glass bottles at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture (hydrolysis risk) and direct light.

- Safety Protocols : Use nitrile gloves, sealed goggles, and fume hoods during handling. In case of skin contact, rinse immediately with 10% ethanol followed by water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.